(2-Chloro-4-fluorophenyl)Zinc bromide
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Overview
Description
(2-Chloro-4-fluorophenyl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of both chlorine and fluorine atoms on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-Chloro-4-fluorophenyl)zinc bromide typically involves the reaction of (2-Chloro-4-fluorophenyl)magnesium bromide with zinc bromide in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(2−Chloro−4−fluorophenyl)MgBr+ZnBr2→(2−Chloro−4−fluorophenyl)ZnBr+MgBr2
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperature, and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-4-fluorophenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere at moderate temperatures (50-80°C).
Major Products: The major products formed from these reactions are typically biaryl compounds or substituted aromatic compounds, depending on the nature of the coupling partner.
Scientific Research Applications
Chemistry: In organic synthesis, (2-Chloro-4-fluorophenyl)zinc bromide is used to construct complex molecular architectures through cross-coupling reactions. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: While direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, biaryl structures are common in many drug molecules.
Industry: In the chemical industry, this compound is used in the synthesis of intermediates for various chemical products, including polymers, dyes, and specialty chemicals.
Mechanism of Action
The mechanism by which (2-Chloro-4-fluorophenyl)zinc bromide exerts its effects in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination steps to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of palladium-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
- (2-Chloro-4-fluorophenyl)magnesium bromide
- (2-Chloro-4-fluorophenyl)boronic acid
- (2-Chloro-4-fluorophenyl)stannane
Properties
Molecular Formula |
C6H3BrClFZn |
---|---|
Molecular Weight |
274.8 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-3-fluorobenzene-6-ide |
InChI |
InChI=1S/C6H3ClF.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI Key |
WISYNSGDDNLMDN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=[C-]1)Cl)F.[Zn+]Br |
Origin of Product |
United States |
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